

Application Notes and Protocols: Synthesis of 4-Iodo-2,3-dimethylphenol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **4-Iodo-2,3-dimethylphenol**

Cat. No.: **B101308**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, step-by-step protocol for the synthesis of **4-Iodo-2,3-dimethylphenol**, a valuable intermediate in pharmaceutical and chemical research. The protocol is designed for laboratory-scale preparation and includes detailed information on materials, procedures, safety precautions, and data interpretation.

Introduction

4-Iodo-2,3-dimethylphenol is an aromatic organic compound that serves as a key building block in the synthesis of more complex molecules. Its structure, featuring a phenol ring substituted with two methyl groups and an iodine atom, makes it a versatile reagent for various chemical transformations, including cross-coupling reactions and the introduction of iodine-containing moieties into larger structures. This protocol outlines a reliable method for its preparation from 2,3-dimethylphenol via electrophilic iodination.

Chemical Data Summary

The following tables summarize the key physical and chemical properties of the starting material and the final product.

Table 1: Properties of 2,3-Dimethylphenol (Starting Material)

Property	Value	Reference
CAS Number	526-75-0	[1]
Molecular Formula	C ₈ H ₁₀ O	[1]
Molecular Weight	122.16 g/mol	[1]
Appearance	Colorless crystalline solid or brown chunky solid	[1]
Melting Point	70-73 °C	
Boiling Point	217 °C	
Solubility	Freely soluble in alcohol, chloroform, ether, benzene; soluble in sodium hydroxide solution; slightly soluble in water.	[1]

Table 2: Properties of **4-Iodo-2,3-dimethylphenol** (Product)

Property	Value	Reference
CAS Number	17938-69-1	[2] [3]
Molecular Formula	C ₈ H ₉ IO	[2] [3]
Molecular Weight	248.06 g/mol	[3]
Appearance	Off-white to light brown solid	
Purity	≥98% (typical)	[3]
Storage	4°C, protect from light, stored under nitrogen	[3]

Experimental Protocol: Synthesis of 4-Iodo-2,3-dimethylphenol

This protocol is adapted from established procedures for the iodination of phenols.[\[4\]](#)[\[5\]](#)

Materials:

- 2,3-Dimethylphenol
- Iodine (I₂)
- Sodium bicarbonate (NaHCO₃)
- Methanol (MeOH)
- Ethyl acetate (EtOAc)
- Hexane
- 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Silica gel (for column chromatography)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Beakers, graduated cylinders, and other standard laboratory glassware
- Thin Layer Chromatography (TLC) plates and chamber

- UV lamp for TLC visualization

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve 2,3-dimethylphenol (1.0 eq) in a suitable solvent such as methanol.
- Addition of Base: To the stirred solution, add sodium bicarbonate (1.5 eq). Stir the mixture until the sodium bicarbonate is fully or partially dissolved.
- Iodination: Slowly add a solution of iodine (1.1 eq) in methanol to the reaction mixture at room temperature. The addition should be done portion-wise or dropwise to control the reaction rate.
- Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate). The reaction is typically complete within 12-24 hours.
- Work-up:
 - Once the reaction is complete (as indicated by TLC), quench the excess iodine by adding 10% aqueous sodium thiosulfate solution until the brown color of iodine disappears.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - To the remaining aqueous layer, add ethyl acetate to extract the product. Transfer the mixture to a separatory funnel and perform the extraction.
 - Separate the organic layer and wash it sequentially with water and brine.
 - Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Purification:
 - Filter off the drying agent.
 - Concentrate the organic phase under reduced pressure to obtain the crude product.

- Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure **4-Iodo-2,3-dimethylphenol**.
- Characterization:
 - Determine the yield of the purified product.
 - Characterize the product using appropriate analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry to confirm its identity and purity.

Safety Precautions

- Perform all operations in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Iodine is corrosive and can cause stains. Handle with care.
- Organic solvents are flammable. Avoid open flames and sources of ignition.
- Refer to the Safety Data Sheets (SDS) for all chemicals used in this protocol.

Visualizing the Workflow

The following diagram illustrates the key steps in the synthesis of **4-Iodo-2,3-dimethylphenol**.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **4-Iodo-2,3-dimethylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2,3-Dimethylphenol | C8H10O | CID 10687 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Iodo-2,3-dimethylphenol | CAS 17938-69-1 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemscene.com [chemscene.com]
- 4. studylib.net [studylib.net]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of 4-Iodo-2,3-dimethylphenol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b101308#step-by-step-synthesis-protocol-for-4-iodo-2-3-dimethylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com